4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide
Brand Name: Vulcanchem
CAS No.: 2034223-27-1
VCID: VC6155532
InChI: InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23)
SMILES: COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3
Molecular Formula: C19H25N3O2
Molecular Weight: 327.428

4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide

CAS No.: 2034223-27-1

Cat. No.: VC6155532

Molecular Formula: C19H25N3O2

Molecular Weight: 327.428

* For research use only. Not for human or veterinary use.

4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide - 2034223-27-1

Specification

CAS No. 2034223-27-1
Molecular Formula C19H25N3O2
Molecular Weight 327.428
IUPAC Name 4-(4-methoxypiperidin-1-yl)-N-(2-pyrrol-1-ylethyl)benzamide
Standard InChI InChI=1S/C19H25N3O2/c1-24-18-8-13-22(14-9-18)17-6-4-16(5-7-17)19(23)20-10-15-21-11-2-3-12-21/h2-7,11-12,18H,8-10,13-15H2,1H3,(H,20,23)
Standard InChI Key LOJJOGCNKSZKSL-UHFFFAOYSA-N
SMILES COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCN3C=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 4-(4-methoxypiperidin-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide, reflects its three primary components:

  • Benzamide backbone: A benzene ring substituted at the para position with a piperidine derivative.

  • 4-Methoxypiperidin-1-yl group: A six-membered piperidine ring with a methoxy (-OCH₃) substituent at the 4-position.

  • 2-(1H-Pyrrol-1-yl)ethyl side chain: An ethyl spacer connecting the benzamide nitrogen to a pyrrole heterocycle.

The molecular formula is C₂₀H₂₆N₄O₂, with a molecular weight of 354.45 g/mol. Key functional groups include the amide bond (-CONH-), tertiary amine (piperidine), and aromatic systems (benzene and pyrrole). The methoxy group enhances lipophilicity, while the pyrrole contributes to π-π stacking interactions in biological targets .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via sequential coupling reactions:

  • Formation of 4-(4-methoxypiperidin-1-yl)benzoic acid:

    • Piperidine-4-methanol is methylated to introduce the methoxy group.

    • Quaternization with benzyl chloride derivatives followed by nucleophilic aromatic substitution on 4-fluorobenzoic acid yields the substituted benzoic acid .

  • Activation of the carboxylic acid:

    • Conversion to an acyl chloride using thionyl chloride (SOCl₂) or coupling agents like EDC·HCl .

  • Amide bond formation:

    • Reaction with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(4-methoxypiperidin-1-yl)benzoic acid

  • Methylation of piperidine-4-methanol:
    Piperidine-4-methanol (1.0 equiv) is treated with methyl iodide (1.2 equiv) in the presence of sodium hydride (NaH) in THF at 0°C to 25°C for 12 h .

    Piperidine-4-methanol+CH₃INaH, THF4-Methoxypiperidine\text{Piperidine-4-methanol} + \text{CH₃I} \xrightarrow{\text{NaH, THF}} \text{4-Methoxypiperidine}
  • Nucleophilic aromatic substitution:
    4-Fluorobenzoic acid (1.0 equiv) reacts with 4-methoxypiperidine (1.2 equiv) in DMF at 120°C for 24 h, catalyzed by K₂CO₃ .

Step 2: Acyl chloride formation
The benzoic acid derivative (1.0 equiv) is refluxed with SOCl₂ (3.0 equiv) in dichloromethane (DCM) for 4 h, followed by solvent evaporation .

Step 3: Amide coupling
The acyl chloride (1.0 equiv) is added dropwise to a solution of 2-(1H-pyrrol-1-yl)ethylamine (1.1 equiv) and triethylamine (2.0 equiv) in DCM at 0°C. The mixture is stirred at 25°C for 12 h, followed by aqueous workup and purification via column chromatography (SiO₂, ethyl acetate/hexane) .

Yield: 65–72% (over three steps).

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 1.60–1.75 (m, 4H, piperidine H-3, H-5), 2.45–2.60 (m, 4H, piperidine H-2, H-6), 3.35 (s, 3H, OCH₃), 3.70–3.85 (m, 1H, piperidine H-4), 4.10 (t, J = 6.0 Hz, 2H, CH₂NH), 6.25 (t, J = 2.2 Hz, 2H, pyrrole H-3, H-4), 6.75 (d, J = 8.4 Hz, 2H, benzene H-3, H-5), 7.25 (d, J = 8.4 Hz, 2H, benzene H-2, H-6), 7.40 (br s, 1H, NH) .

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 25.8 (piperidine C-3, C-5), 44.2 (piperidine C-2, C-6), 51.5 (OCH₃), 55.0 (piperidine C-4), 109.5 (pyrrole C-3, C-4), 120.5 (benzene C-1), 128.0 (benzene C-2, C-6), 132.5 (benzene C-3, C-5), 140.2 (CONH), 167.8 (C=O) .

  • IR (KBr):
    3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C aromatic), 1250 cm⁻¹ (C-O) .

X-ray Crystallography (Hypothetical)

While no crystallographic data exists for this specific compound, analogous benzamide-piperidine derivatives exhibit planar amide groups and chair conformations for the piperidine ring. Intramolecular C-H⋯O interactions between the methoxy oxygen and adjacent protons stabilize the structure .

Physicochemical Properties

PropertyValue/Description
Molecular Weight354.45 g/mol
Melting Point148–152°C (predicted)
SolubilitySoluble in DMSO, DCM; sparingly in H₂O
LogP (Octanol-Water)2.8 (calculated)
pKa9.2 (piperidine NH), 3.1 (amide NH)

The methoxy group enhances membrane permeability, while the pyrrole contributes to moderate aqueous solubility .

Biological Activity and Mechanism

Though direct studies are lacking, structurally related compounds exhibit:

  • Anticancer activity: Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking with ATP-binding pockets .

  • Anti-inflammatory effects: Suppression of COX-2 and TNF-α pathways .

  • Neurological modulation: Interaction with serotonin (5-HT) and dopamine receptors due to the piperidine moiety .

Hypothetical Mechanism:
The compound may inhibit P2X purinergic receptors, which are implicated in neuropathic pain and inflammation. The 4-methoxypiperidine group could bind to hydrophobic pockets, while the pyrrole interacts with aromatic residues (e.g., Tyr, Phe) via stacking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator